

quantifying N-Hydroxysertraline in human plasma

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Compound of Interest

Compound Name: *N-Hydroxysertraline*

Cat. No.: *B12326528*

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Executive Summary

While N-desmethylsertraline is the primary pharmacologically active metabolite of sertraline, **N-Hydroxysertraline** (N-OH-SRT) represents a critical, albeit unstable, metabolic intermediate. Formed primarily by CYP2C19 and CYP2D6, N-OH-SRT is a precursor to reactive nitroso species, which are implicated in the mechanism-based inactivation of CYP enzymes and potential idiosyncratic toxicity.

This protocol addresses the primary analytical challenge: instability. N-hydroxylamines are prone to rapid auto-oxidation to nitroso-sertraline or reduction back to the amine *ex vivo*. This guide provides a rigorous Stabilization-Extraction-Quantification (SEQ) workflow designed to "freeze" the metabolic state of the plasma sample, ensuring accurate quantification for toxicological and mechanistic pharmacokinetic studies.

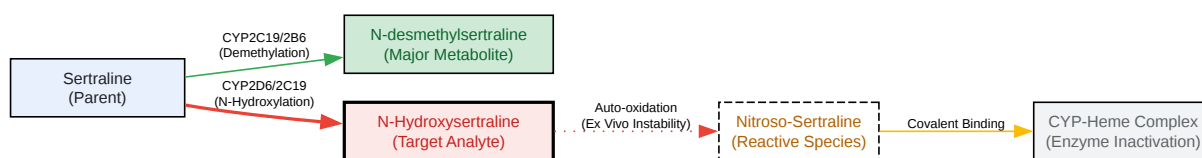
Scientific Rationale & Metabolic Context

The quantification of N-OH-SRT is not routine; it is a high-complexity assay required for detailed metabolic profiling.

- The Instability Trap: In standard plasma collection (EDTA/Heparin at room temperature), N-OH-SRT rapidly degrades. Standard clinical assays for sertraline will miss this analyte entirely.
- The Toxicity Link: The oxidation of N-OH-SRT yields a nitroso-alkane intermediate that forms a metabolic intermediate complex (MIC) with the heme iron of CYP enzymes (specifically CYP2B6 and CYP2C19), leading to quasi-irreversible inhibition.

Figure 1: Sertraline Metabolic Bioactivation Pathway

This diagram illustrates the divergence between the stable N-desmethyl pathway and the reactive N-hydroxy pathway.



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Caption: Metabolic divergence of Sertraline. The red path highlights the formation and degradation of the target analyte, **N-Hydroxysertraline**.

Experimental Protocol

Materials & Reagents

- Target Analyte: **N-Hydroxysertraline** (Custom synthesis or high-purity standard required).
- Internal Standard (IS): Sertraline-d3 (acceptable surrogate) or **N-Hydroxysertraline-d3** (ideal).
- Stabilizing Agent: 1.0 M Ascorbic Acid (freshly prepared) + 0.5 M EDTA.
- Extraction Solvent: Methyl tert-butyl ether (MTBE) (HPLC Grade).
- Mobile Phase:

- A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.
- B: Acetonitrile + 0.1% Formic Acid.[1][2]

Sample Collection & Stabilization (Critical Step)

Trustworthiness Check: Failure to stabilize at the point of collection invalidates the assay.

- Collection: Draw whole blood into K2-EDTA tubes pre-chilled on wet ice.
- Immediate Stabilization: Within 2 minutes of collection, add 20 μ L of Stabilizing Agent (Ascorbic Acid/EDTA) per 1 mL of blood.
 - Reasoning: Ascorbic acid prevents oxidative degradation of the N-hydroxy group to the nitroso form. EDTA chelates metal ions that catalyze auto-oxidation.
- Separation: Centrifuge at 4°C (2000 x g, 10 min).
- Storage: Transfer plasma to cryovials. Snap freeze in liquid nitrogen or dry ice/methanol. Store at -80°C. Do not store at -20°C.

Sample Preparation (Liquid-Liquid Extraction)

- Thaw plasma samples on wet ice (4°C).
- Aliquot 200 μ L of stabilized plasma into a 1.5 mL Eppendorf tube.
- Add 20 μ L of Internal Standard working solution (500 ng/mL).
- Add 50 μ L of 0.1 M Ammonium Acetate buffer (pH 5.0).
 - Note: Avoid high pH (>8), which accelerates N-hydroxy degradation.
- Add 1.0 mL of cold MTBE.
- Vortex for 5 minutes; Centrifuge at 10,000 x g for 5 minutes at 4°C.
- Transfer the organic (upper) layer to a clean glass tube.

- Evaporate to dryness under nitrogen at 30°C (Avoid high heat).
- Reconstitute in 100 µL of Mobile Phase A/B (80:20).

LC-MS/MS Conditions

- System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
- Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm).
- Flow Rate: 0.4 mL/min.
- Column Temp: 40°C.

Gradient Program:

Time (min)	% Mobile Phase B	Event
0.0	20	Loading
0.5	20	Hold
3.0	90	Elution
3.5	90	Wash
3.6	20	Re-equilibration

| 5.0 | 20 | End |

MS/MS Parameters (ESI Positive):

- Source Temp: 500°C.
- Ion Spray Voltage: 5500 V.
- Curtain Gas: 35 psi.

MRM Transitions:

Analyte	Precursor (m/z)	Product (m/z)	CE (V)	Role
N-OH-Sertraline	322.1	159.0	35	Quantifier
N-OH-Sertraline	322.1	275.1	25	Qualifier
Sertraline (Ref)	306.1	159.0	30	Reference

| Sertraline-d3 (IS) | 309.1 | 159.0 | 30 | Internal Std |

Note on Transitions: The 159.0 fragment (dichlorobenzyl cation) is the signature moiety for the sertraline scaffold. The N-hydroxy parent (322) is 16 Da higher than sertraline (306).

Validation & Quality Control

Stability Assessment (The "Stress Test")

Because the analyte is labile, standard FDA validation must be augmented with strict stability triggers.

Stability Test	Condition	Acceptance Criteria
Benchtop (Ice)	4 hours on wet ice	> 90% Recovery
Benchtop (RT)	Do NOT perform	Unstable (Informational only)
Freeze-Thaw	3 cycles (-80°C to 4°C)	> 85% Recovery
Processed Sample	12 hours at 10°C (Autosampler)	> 90% Recovery

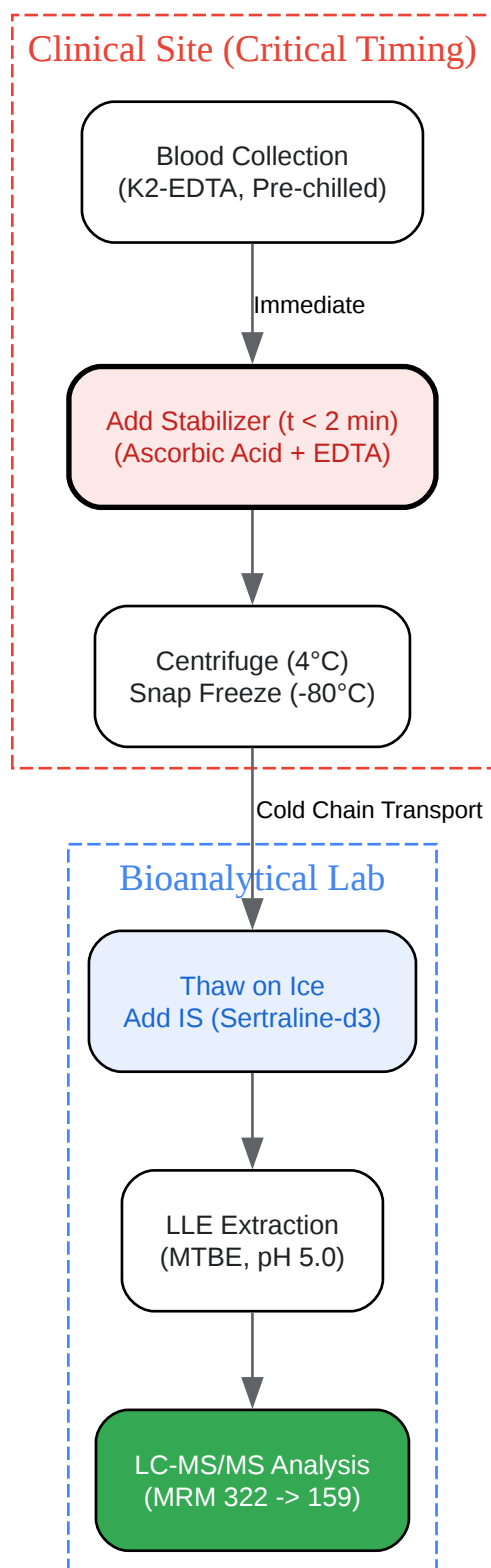
Linearity & Sensitivity

- Range: 1.0 ng/mL – 500 ng/mL.
- LLOQ: 1.0 ng/mL (S/N > 10).
- Curve Fitting: Linear regression, 1/x² weighting.

Workflow Visualization

Figure 2: Stabilized Bioanalytical Workflow

This flowchart emphasizes the critical "Cold Chain" required to preserve **N-Hydroxysertraline**.



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Caption: Workflow highlighting the mandatory stabilization step (Red) to prevent N-OH oxidation.

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